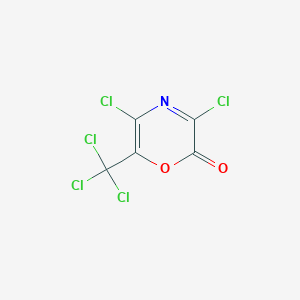
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one, also known as Dioxazinone, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a heterocyclic organic molecule that contains both chlorine and oxygen atoms in its structure. In
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in disease states. 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been found to bind to the active site of these enzymes and proteins, thereby preventing their normal function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one can be easily synthesized in large quantities, making it readily available for use in research. However, one limitation of using 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is its potential toxicity. Researchers must take caution when handling this compound to prevent any adverse effects.
Direcciones Futuras
There are numerous future directions for research on 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one. One potential area of research is the development of new synthetic methods for this compound. Additionally, further investigation into the mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one could lead to the discovery of new therapeutic targets for various diseases. Finally, research could focus on the optimization of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one derivatives for increased potency and selectivity.
In conclusion, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one is a promising compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one can be achieved through a multistep process that involves the reaction of trichloromethyl isocyanate with 3,5-dichloroaniline. This reaction results in the formation of a trichloromethyl-substituted urea intermediate, which is then cyclized to form the oxazinone ring. The final product is obtained through purification and isolation procedures.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been found to have various scientific research applications, especially in the field of medicinal chemistry. It has been studied for its potential use as a pharmacological tool to investigate the role of certain proteins in disease states. Additionally, 3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one has been used as a building block in the synthesis of other biologically active molecules.
Propiedades
Número CAS |
131882-10-5 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-(trichloromethyl)-2H-1,4-oxazin-2-one |
Fórmula molecular |
C5Cl5NO2 |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
Clave InChI |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



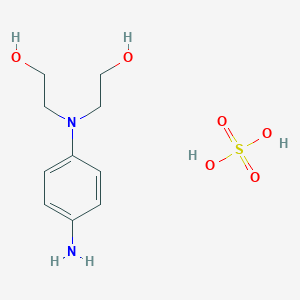
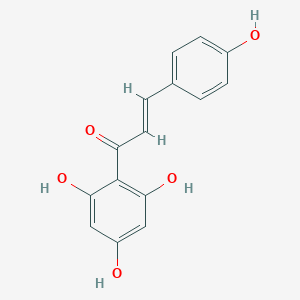
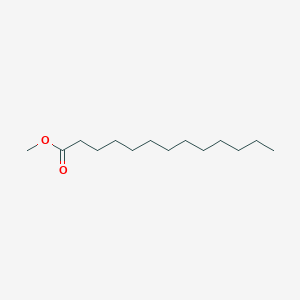
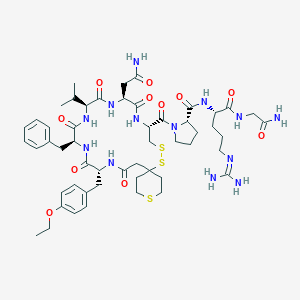
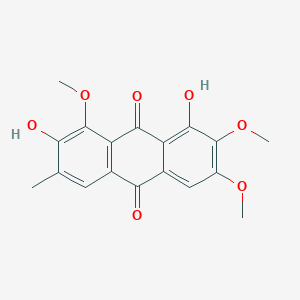
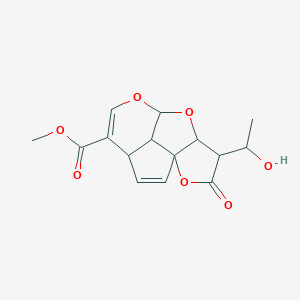
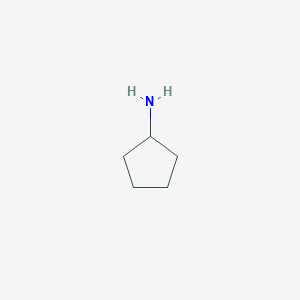
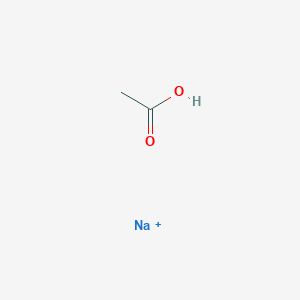
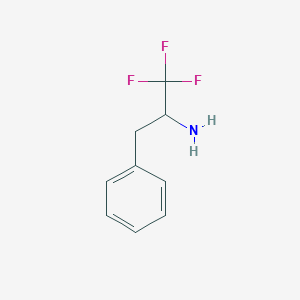
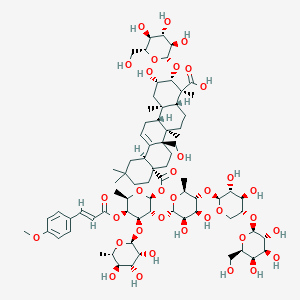
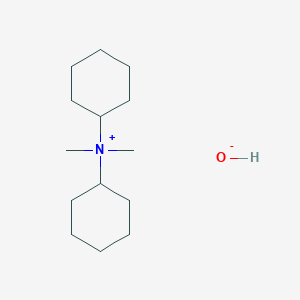
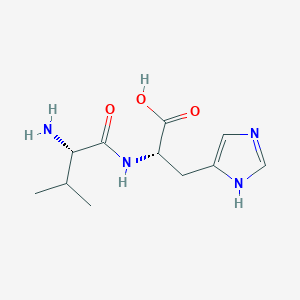
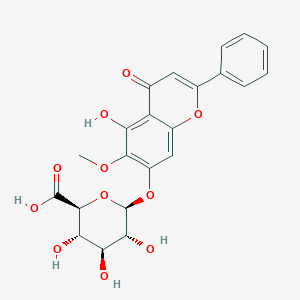
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)